molecular formula C22H27NO B5099810 N-cyclooctyl-2,2-diphenylacetamide

N-cyclooctyl-2,2-diphenylacetamide

Cat. No.: B5099810
M. Wt: 321.5 g/mol
InChI Key: JQFBMNFSSOPXOH-UHFFFAOYSA-N
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Description

N-cyclooctyl-2,2-diphenylacetamide is a synthetic acetamide derivative intended for research and experimental use in chemical and pharmaceutical development. Compounds within the diphenylacetamide structural class have been investigated for various bioactive properties. For instance, research on similar molecules has explored their potential as α-glucosidase inhibitors for diabetes research and as precursors for novel analgesics with cyclo-oxygenase (COX) enzyme targeting capabilities . The structural motif of the diphenylacetamide group is often incorporated into more complex molecules to enhance binding affinity and pharmacological activity . The cyclooctyl substituent in this compound may influence its lipophilicity and conformational flexibility, which are key parameters in drug-receptor interactions. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. The information presented is based on the properties of structurally related compounds and is not a guarantee of the specific properties of this compound. Please consult the safety data sheet prior to use.

Properties

IUPAC Name

N-cyclooctyl-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c24-22(23-20-16-10-2-1-3-11-17-20)21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,20-21H,1-3,10-11,16-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFBMNFSSOPXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2,2-diphenylacetamide typically involves the reaction of cyclooctylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl rings.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-cyclooctyl-2,2-diphenylamine.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2,2-diphenylacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Molecular Weight and Substituent Effects

  • N-Cyclooctyl-2,2-diphenylacetamide: Estimated molecular weight ≈ 353.5 g/mol (C22H25NO), based on the cyclooctyl (C8H15) substituent.
  • N-Butyl-2,2-diphenylacetamide: Molecular weight = 267.37 g/mol (C18H21NO), with a linear butyl chain .
  • N,N-Dimethyl-2,2-diphenylacetamide: Molecular weight = 239.32 g/mol (C16H17NO), featuring two methyl groups on the nitrogen .
  • N-Benzyl-2,2-diphenylacetamide: Molecular weight = 317.40 g/mol (C21H19NO), with a benzyl group enhancing aromaticity .

Melting Points and Hydrogen Bonding

  • 2-Hydroxy-N-methoxy-2,2-diphenylacetamide (2a) : Melting point = 140°C, attributed to intermolecular hydrogen bonding via the hydroxyl group .
  • N-Butyl-2,2-diphenylacetamide: No explicit melting point reported, but linear alkyl chains typically lower melting points compared to hydrogen-bonding substituents .
  • 2,2-Diphenylacetamide (unsubstituted) : Forms extensive N–H⋯O hydrogen bonds in crystals, contributing to a stable lattice .

The cyclooctyl group likely disrupts hydrogen-bonding networks, resulting in a lower melting point than hydroxylated analogs but higher than nonpolar alkyl derivatives.

Antimycobacterial and Anticonvulsant Potential

  • 2,2-Diphenylacetamide derivatives : Exhibit antimycobacterial activity, as seen in analogs used to synthesize loperamide and darifenacin .
  • (2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide (3) : Demonstrates anticonvulsant activity in rodent models, highlighting the role of the diphenylacetamide core in neurological applications .

However, steric effects could reduce binding affinity to target receptors compared to smaller substituents .

Thiourea and Spirocyclic Derivatives

  • 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide : Structural studies emphasize hydrogen bonding and π-π interactions in crystal packing, relevant for drug formulation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Activities Reference ID
This compound C22H25NO 353.5 (estimated) Cyclooctyl High lipophilicity, potential CNS activity -
N-Butyl-2,2-diphenylacetamide C18H21NO 267.37 Butyl Lower melting point, moderate solubility
N,N-Dimethyl-2,2-diphenylacetamide C16H17NO 239.32 Dimethyl Reduced steric hindrance, higher solubility
N-Benzyl-2,2-diphenylacetamide C21H19NO 317.40 Benzyl Enhanced aromatic interactions
2,2-Diphenylacetamide C14H13NO 211.25 None (unsubstituted) Antimycobacterial activity, stable H-bonding

Q & A

Q. How do hydrogen-bonding patterns in this compound crystals inform co-crystallization strategies with target proteins?

  • Methodological Answer : Graph-set analysis (e.g., N1N_1 or C22C_2^2 motifs) identifies potential supramolecular synthons. Co-crystallize with lysozyme or serum albumin to study host-guest interactions. Synchrotron radiation (λ = 0.9 Å) resolves weak interactions (e.g., C–H···π contacts between cyclooctyl and Trp214 in HSA) .

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